2-Bromomethyl-1,3-dioxolane
Overview
Description
2-Bromomethyl-1,3-dioxolane is an organic compound with the molecular formula C4H7BrO2. It is a colorless liquid with a special smell and is commonly used as an intermediate in organic synthesis. The compound contains a 1,3-dioxolane ring with a bromomethyl group attached to it, making it a versatile building block in various chemical reactions .
Mechanism of Action
Target of Action
It’s known that this compound can react with magnesium in tetrahydrofuran to form a corresponding grignard reagent , which is a powerful tool in organic synthesis and can react with a wide range of substrates.
Mode of Action
2-Bromomethyl-1,3-dioxolane reacts readily with magnesium in tetrahydrofuran to form the corresponding Grignard reagent . This Grignard reagent can be used as a novel and efficient d2-synthon in organic synthesis . The unusual stability of this reagent even allows the addition to unreactive carbohydrate ketones at elevated temperatures .
Biochemical Pathways
It’s known that this compound is used in the synthesis of 1,4-benzoxazepine (bzo) compounds , which suggests it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its physical properties such as boiling point (80-82 °c/27 mmhg) and density (1613 g/mL at 25 °C) are known . These properties can influence its pharmacokinetics, including its absorption and distribution within the body.
Result of Action
Its use in the synthesis of 1,4-benzoxazepine (bzo) compounds suggests that it may contribute to the biological activities of these compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reactants. For example, it reacts readily with magnesium in tetrahydrofuran . Its stability allows for reactions even at elevated temperatures .
Biochemical Analysis
Biochemical Properties
2-Bromomethyl-1,3-dioxolane plays a significant role in biochemical reactions, particularly in the synthesis of 1,4-benzoxazepine compounds . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions with biomolecules such as amino acids and nucleotides. These interactions can lead to the formation of covalent bonds, altering the structure and function of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modifying key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s reactivity allows it to interact with cellular proteins, potentially inhibiting or activating enzymes involved in metabolic pathways. These interactions can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function . This can result in enzyme inhibition or activation, as well as alterations in gene expression. The compound’s ability to form stable covalent bonds makes it a valuable tool in biochemical research for studying protein function and enzyme mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects such as gastrointestinal irritation, respiratory distress, and central nervous system depression . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that can participate in metabolic processes. These reactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its accumulation in specific cellular compartments. This distribution can influence the compound’s localization and activity, affecting its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s activity and function, allowing it to exert its effects in specific cellular contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-1,3-dioxolane typically involves the reaction of ethylene glycol with acetaldehyde to form a dioxolane intermediate, which is then brominated. The reaction conditions are as follows:
Stage 1: Ethylene glycol and acetaldehyde are mixed and stirred at room temperature for 30 minutes.
Stage 2: Bromine is added dropwise to the reaction mixture at 0-3°C over 3.5 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromomethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted dioxolanes.
Grignard Reactions: It reacts with magnesium in tetrahydrofuran to form the corresponding Grignard reagent, which can be used in further synthetic applications.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alcohols.
Solvents: Tetrahydrofuran, dichloromethane.
Catalysts: Copper catalysts for certain borylation reactions.
Major Products:
- Substituted dioxolanes.
- Grignard reagents for further synthetic applications .
Scientific Research Applications
2-Bromomethyl-1,3-dioxolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloromethyl-1,3-dioxolane
- 2-Bromo-1,1-dimethoxyethane
- Bromoacetaldehyde diethyl acetal
Comparison: 2-Bromomethyl-1,3-dioxolane is unique due to its specific reactivity and stability. Compared to 2-Chloromethyl-1,3-dioxolane, it is more reactive due to the presence of the bromine atom, which is a better leaving group. This makes it more suitable for certain synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIIJIDEWWXQEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063431 | |
Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4360-63-8 | |
Record name | 2-(Bromomethyl)-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4360-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dioxolane, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromomethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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